(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2hcl
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Overview
Description
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2hcl is a chiral diamine compound It is characterized by the presence of a 2,4,6-trimethylphenyl group attached to an ethane backbone with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 2,4,6-trimethylbenzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2hcl has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular proteins.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine: The enantiomer of the compound with similar chemical properties but different biological activity.
2,4,6-Trimethylphenylamine: A related compound with a single amine group.
1,2-Diaminoethane: A simpler diamine without the aromatic substitution.
Uniqueness
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2hcl is unique due to its chiral nature and the presence of the 2,4,6-trimethylphenyl group. This structural feature imparts specific chemical reactivity and biological activity, making it valuable in asymmetric synthesis and potential therapeutic applications.
Properties
Molecular Formula |
C11H20Cl2N2 |
---|---|
Molecular Weight |
251.19 g/mol |
IUPAC Name |
(1R)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-7-4-8(2)11(9(3)5-7)10(13)6-12;;/h4-5,10H,6,12-13H2,1-3H3;2*1H/t10-;;/m0../s1 |
InChI Key |
UFUOCAIUJFBMFF-XRIOVQLTSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](CN)N)C.Cl.Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CN)N)C.Cl.Cl |
Origin of Product |
United States |
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